3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide
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Overview
Description
“3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide” is a chemical compound with the molecular formula C11H6Cl3NO2 . It is also known by other names such as Dcimc chloride and 3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride .
Molecular Structure Analysis
The molecular structure of “3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide” can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving “3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide” are not available, related compounds have been studied for their reactivity. For instance, diisocyanates, which share a similar functional group, have been studied for their reactivity towards water and biological (macro)molecules .Physical And Chemical Properties Analysis
The molecular weight of “3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide” is 290.530 g/mol . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Antimycobacterial Properties
A study by Wojciechowski and Płoszaj (2020) explored the structural, vibrational, and quantum chemical analysis of similar compounds to 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide, revealing their antimycobacterial activity against Mycobacterium fortuitum. Their low toxicity profile makes them promising candidates for new antimycobacterial compounds (Wojciechowski & Płoszaj, 2020).
Nonlinear Optical Properties
Murthy et al. (2013) synthesized related 4-substituted arylidene derivatives and evaluated their third-order nonlinear optical properties. They found these compounds exhibit excellent optical limiting behavior, particularly with strong electron donor substituents (Murthy et al., 2013).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) synthesized novel heterocyclic compounds incorporating elements of 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide, demonstrating potential as anticancer and antimicrobial agents. Their study included molecular docking studies for potential pharmaceutical applications (Katariya, Vennapu, & Shah, 2021).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O2/c1-5-8(11(17)15-14)10(16-18-5)9-6(12)3-2-4-7(9)13/h2-4H,14H2,1H3,(H,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVYIDBDPOPYCGE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384401 |
Source
|
Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,6-Dichlorophenyl)-5-methylisoxazole-4-carbohydrazide | |
CAS RN |
263255-98-7 |
Source
|
Record name | 3-(2,6-Dichlorophenyl)-5-methyl-1,2-oxazole-4-carbohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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